molecular formula C9H17FO4 B14300880 Ethyl 3,3-diethoxy-2-fluoropropanoate CAS No. 116356-67-3

Ethyl 3,3-diethoxy-2-fluoropropanoate

Cat. No.: B14300880
CAS No.: 116356-67-3
M. Wt: 208.23 g/mol
InChI Key: ZYHXCFAJUNJDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-diethoxy-2-fluoropropanoate: is an organic compound with the molecular formula C9H17FO4. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-diethoxy-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl fluoroacetate with diethyl oxalate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-diethoxy-2-fluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3,3-diethoxy-2-fluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-diethoxy-2-fluoropropanoate involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are often catalyzed by enzymes or chemical catalysts .

Comparison with Similar Compounds

Uniqueness: Ethyl 3,3-diethoxy-2-fluoropropanoate is unique due to its specific combination of functional groups and the presence of a single fluorine atom. This structural feature imparts distinct reactivity and makes it valuable in various chemical transformations and applications .

Properties

CAS No.

116356-67-3

Molecular Formula

C9H17FO4

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 3,3-diethoxy-2-fluoropropanoate

InChI

InChI=1S/C9H17FO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6H2,1-3H3

InChI Key

ZYHXCFAJUNJDIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)OCC)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.